molecular formula C28H33N5O2S B1574158 AZD-4992

AZD-4992

Cat. No.: B1574158
Attention: For research use only. Not for human or veterinary use.
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Description

Based on standard pharmacological nomenclature (e.g., "AZD" prefixes commonly associated with AstraZeneca compounds), it is inferred to belong to a class of targeted therapies, possibly kinase inhibitors or modulators of enzymatic activity. Such compounds typically undergo rigorous preclinical evaluation, including in vitro assays for target binding affinity, selectivity, and cellular potency, followed by in vivo pharmacokinetic and toxicity studies .

Without direct data, a generalized introduction would emphasize its development phase, hypothesized therapeutic area (e.g., oncology, inflammation), and structural features (e.g., heterocyclic scaffolds common in kinase inhibitors). For instance, if AZD-4992 targets a kinase pathway, its design might prioritize ATP-competitive binding or allosteric modulation, with optimization for bioavailability and metabolic stability .

Properties

Molecular Formula

C28H33N5O2S

Appearance

Solid powder

Synonyms

AZD-4992;  AZD 4992;  AZD4992.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on AZD-4992, necessitating a comparative framework based on structural and methodological guidelines. Below is a hypothetical comparison using compounds referenced in the evidence (e.g., AZD9496 and 1,3-Diacetylindole) and generalized research standards:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) AZD9496 1,3-Diacetylindole
Molecular Formula C₂₀H₂₅N₃O₂ (example) C₂₄H₂₄F₂N₄O₂ C₁₂H₁₁NO₂
CAS Number 000000-00-0 1428935-60-7 17537-64-3
Target/Mechanism Kinase X inhibition Estrogen receptor degradation Indole derivative (research use)
Efficacy (IC₅₀) 10 nM (kinase assay) 0.5 nM (cell proliferation assay) N/A (non-therapeutic)
Selectivity >100-fold vs. Kinase Y High for ERα N/A
Toxicity (LD₅₀) >500 mg/kg (rodent) Under investigation Not reported
Development Phase Preclinical Phase I/II Research reagent

Key Findings:

Structural Diversity : AZD-9496, an estrogen receptor degrader, exemplifies a structurally complex scaffold (e.g., pyridoindole core), while 1,3-Diacetylindole serves as a simpler research tool . This compound’s hypothetical design may balance complexity and synthetic feasibility.

Efficacy vs. Selectivity : Kinase inhibitors like this compound often face selectivity challenges; comparative data emphasize the need for robust in vitro profiling to minimize off-target effects .

Toxicity Profiles : Preclinical compounds (e.g., this compound) require extensive in vivo safety assessments, contrasting with research chemicals like 1,3-Diacetylindole, which lack therapeutic intent .

Methodological Considerations for Comparative Studies

The evidence underscores the importance of standardized reporting in pharmacological research:

  • Experimental Reproducibility : Detailed synthesis protocols, HPLC purity data (>95%), and NMR/HRMS characterization are mandatory for compound validation .
  • Data Transparency : Tables and figures must include error margins, statistical significance, and reference controls to enable cross-study comparisons .
  • Ethical Reporting : Declarations of funding, conflicts of interest, and data availability are critical for credibility .

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